molecular formula C25H18N2O4 B304483 3,15-Diazahexacyclo[11.11.1.02,11.04,9.014,23.016,21]pentacosa-2,4,6,8,10,14,16,18,20,22-decaene-10,22-dicarboxylic acid

3,15-Diazahexacyclo[11.11.1.02,11.04,9.014,23.016,21]pentacosa-2,4,6,8,10,14,16,18,20,22-decaene-10,22-dicarboxylic acid

カタログ番号 B304483
分子量: 410.4 g/mol
InChIキー: RNCYOTIGFIMBBD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3,15-Diazahexacyclo[11.11.1.02,11.04,9.014,23.016,21]pentacosa-2,4,6,8,10,14,16,18,20,22-decaene-10,22-dicarboxylic acid, also known as DAPTA, is a synthetic peptide that has gained significant attention in scientific research due to its potential therapeutic applications. DAPTA belongs to the family of CCR5 antagonists, which are compounds that inhibit the function of the CCR5 receptor, a protein found on the surface of certain immune cells.

作用機序

3,15-Diazahexacyclo[11.11.1.02,11.04,9.014,23.016,21]pentacosa-2,4,6,8,10,14,16,18,20,22-decaene-10,22-dicarboxylic acid works by binding to the CCR5 receptor on the surface of immune cells, which prevents the entry of certain viruses, including HIV, into the cell. This mechanism of action has been extensively studied and validated in vitro and in vivo. In addition, 3,15-Diazahexacyclo[11.11.1.02,11.04,9.014,23.016,21]pentacosa-2,4,6,8,10,14,16,18,20,22-decaene-10,22-dicarboxylic acid has been shown to have anti-inflammatory effects, which may contribute to its therapeutic potential in the treatment of autoimmune diseases.
Biochemical and Physiological Effects:
3,15-Diazahexacyclo[11.11.1.02,11.04,9.014,23.016,21]pentacosa-2,4,6,8,10,14,16,18,20,22-decaene-10,22-dicarboxylic acid has been shown to have a low toxicity profile and is well-tolerated in animal models. In addition to its anti-viral and anti-inflammatory effects, 3,15-Diazahexacyclo[11.11.1.02,11.04,9.014,23.016,21]pentacosa-2,4,6,8,10,14,16,18,20,22-decaene-10,22-dicarboxylic acid has been shown to have immunomodulatory properties, which may have implications for its use in the treatment of various immune-related diseases. 3,15-Diazahexacyclo[11.11.1.02,11.04,9.014,23.016,21]pentacosa-2,4,6,8,10,14,16,18,20,22-decaene-10,22-dicarboxylic acid has also been shown to have a long half-life, which may contribute to its potential as a therapeutic agent.

実験室実験の利点と制限

One of the main advantages of 3,15-Diazahexacyclo[11.11.1.02,11.04,9.014,23.016,21]pentacosa-2,4,6,8,10,14,16,18,20,22-decaene-10,22-dicarboxylic acid is its high purity and yield, which makes it a viable compound for scientific research. In addition, its well-characterized mechanism of action and low toxicity profile make it a promising candidate for further development as a therapeutic agent. However, one of the limitations of 3,15-Diazahexacyclo[11.11.1.02,11.04,9.014,23.016,21]pentacosa-2,4,6,8,10,14,16,18,20,22-decaene-10,22-dicarboxylic acid is its relatively high cost, which may limit its use in large-scale experiments. In addition, the specificity of 3,15-Diazahexacyclo[11.11.1.02,11.04,9.014,23.016,21]pentacosa-2,4,6,8,10,14,16,18,20,22-decaene-10,22-dicarboxylic acid for the CCR5 receptor may limit its use in the treatment of diseases that do not involve this receptor.

将来の方向性

There are several potential future directions for the use of 3,15-Diazahexacyclo[11.11.1.02,11.04,9.014,23.016,21]pentacosa-2,4,6,8,10,14,16,18,20,22-decaene-10,22-dicarboxylic acid in scientific research. One area of interest is the development of 3,15-Diazahexacyclo[11.11.1.02,11.04,9.014,23.016,21]pentacosa-2,4,6,8,10,14,16,18,20,22-decaene-10,22-dicarboxylic acid-based therapies for the treatment of HIV/AIDS and other viral infections. In addition, 3,15-Diazahexacyclo[11.11.1.02,11.04,9.014,23.016,21]pentacosa-2,4,6,8,10,14,16,18,20,22-decaene-10,22-dicarboxylic acid may have potential as a therapeutic agent for autoimmune diseases and other immune-related disorders. Further research is needed to fully explore the potential of 3,15-Diazahexacyclo[11.11.1.02,11.04,9.014,23.016,21]pentacosa-2,4,6,8,10,14,16,18,20,22-decaene-10,22-dicarboxylic acid in these areas, as well as to optimize its synthesis and reduce its cost.

合成法

3,15-Diazahexacyclo[11.11.1.02,11.04,9.014,23.016,21]pentacosa-2,4,6,8,10,14,16,18,20,22-decaene-10,22-dicarboxylic acid is synthesized using solid-phase peptide synthesis, a technique commonly used in the production of synthetic peptides. The synthesis involves the stepwise addition of amino acids to a resin-bound peptide chain, with each amino acid added in a specific order. The final product is then cleaved from the resin and purified through chromatography. The synthesis of 3,15-Diazahexacyclo[11.11.1.02,11.04,9.014,23.016,21]pentacosa-2,4,6,8,10,14,16,18,20,22-decaene-10,22-dicarboxylic acid has been optimized to produce high yields of pure product, making it a viable compound for scientific research.

科学的研究の応用

3,15-Diazahexacyclo[11.11.1.02,11.04,9.014,23.016,21]pentacosa-2,4,6,8,10,14,16,18,20,22-decaene-10,22-dicarboxylic acid has been extensively studied for its potential therapeutic applications in the treatment of various diseases. Its main application is in the field of HIV/AIDS, where it has been shown to inhibit the entry of HIV into host cells by blocking the CCR5 receptor. 3,15-Diazahexacyclo[11.11.1.02,11.04,9.014,23.016,21]pentacosa-2,4,6,8,10,14,16,18,20,22-decaene-10,22-dicarboxylic acid has also been investigated for its potential use in the treatment of other viral infections, such as hepatitis C and influenza. In addition, 3,15-Diazahexacyclo[11.11.1.02,11.04,9.014,23.016,21]pentacosa-2,4,6,8,10,14,16,18,20,22-decaene-10,22-dicarboxylic acid has been studied for its anti-inflammatory properties, as it has been shown to reduce inflammation in animal models of autoimmune diseases.

特性

製品名

3,15-Diazahexacyclo[11.11.1.02,11.04,9.014,23.016,21]pentacosa-2,4,6,8,10,14,16,18,20,22-decaene-10,22-dicarboxylic acid

分子式

C25H18N2O4

分子量

410.4 g/mol

IUPAC名

3,15-diazahexacyclo[11.11.1.02,11.04,9.014,23.016,21]pentacosa-2,4,6,8,10,14,16,18,20,22-decaene-10,22-dicarboxylic acid

InChI

InChI=1S/C25H18N2O4/c28-24(29)20-14-5-1-3-7-18(14)26-22-13-9-12(10-16(20)22)23-17(11-13)21(25(30)31)15-6-2-4-8-19(15)27-23/h1-8,12-13H,9-11H2,(H,28,29)(H,30,31)

InChIキー

RNCYOTIGFIMBBD-UHFFFAOYSA-N

SMILES

C1C2CC3=C(C4=CC=CC=C4N=C3C1CC5=C(C6=CC=CC=C6N=C25)C(=O)O)C(=O)O

正規SMILES

C1C2CC3=C(C4=CC=CC=C4N=C3C1CC5=C(C6=CC=CC=C6N=C25)C(=O)O)C(=O)O

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。